(+)-Abscisic aldehyde

Aldehyde oxidase kinetics ABA biosynthesis Enzyme substrate specificity

Researchers studying ABA biosynthesis face confounding variables when substituting (+)-abscisic aldehyde with ABA or racemic mixtures. Generic replacement obscures stereospecificity and bypasses the rate-limiting AAO3 oxidase step, compromising flux quantification. (+)-Abscisic aldehyde eliminates these variables. • Defined AAO3 substrate with validated Km (0.51-5.1 μM) for enzyme kinetic & inhibitor screening assays. • Stereochemically pure (S)-enantiomer; avoids inactive (R)-form dilution inherent in racemic mixtures. • Enables precise deuterium-labeled metabolic tracing of the final committed ABA biosynthesis step under drought/salinity stress. Supplied with Certificate of Analysis; ambient or blue-ice global shipping.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 41944-86-9
Cat. No. B042599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Abscisic aldehyde
CAS41944-86-9
Synonyms(2Z,4E)-5-[(1S)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienal;  (+)-Abscisyl aldehyde;  Abscisic Aldehyde
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CC(C1(C=CC(=CC=O)C)O)(C)C
InChIInChI=1S/C15H20O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-9,18H,10H2,1-4H3/b7-5+,11-6-/t15-/m1/s1
InChIKeyRIKWDZWVHUIUAM-KICRZJJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Abscisic Aldehyde (CAS 41944-86-9) in Plant Hormone Research: Key Biosynthetic Intermediate for ABA Pathway Studies


(+)-Abscisic aldehyde (ABAld) is a C15 terpenoid aldehyde that serves as the immediate biosynthetic precursor to the phytohormone abscisic acid (ABA) [1]. It is produced via the dehydrogenation of xanthoxin by xanthoxin dehydrogenases and subsequently oxidized to ABA by abscisic aldehyde oxidase (EC 1.2.3.14) in the final committed step of the ABA biosynthetic pathway [2]. The compound exists in stereoisomeric forms, with the natural (+)-(S)-enantiomer being biologically active and convertible to active (S)-ABA, whereas the unnatural (R)-enantiomer shows negligible biological activity in stomatal closure assays [3].

Why Generic Substitution of (+)-Abscisic Aldehyde (CAS 41944-86-9) with ABA or Other Analogs Fails in Biosynthetic and Enzymatic Studies


Generic substitution of (+)-abscisic aldehyde with ABA, (±)-abscisic aldehyde, or other ABA pathway intermediates introduces confounding variables that compromise experimental interpretation. While ABA is the terminal hormone with full receptor-mediated signaling capacity, (+)-abscisic aldehyde occupies a distinct and non-redundant position as the sole substrate for abscisic aldehyde oxidase (AAO3/AOδ), the enzyme that catalyzes the final, rate-limiting oxidation step in ABA biosynthesis [1]. Studies using AAO3 knockout mutants demonstrate that disruption of this specific conversion produces a wilty phenotype and significantly reduced ABA levels in leaves (1.7-2.3 pmol) but not in seeds, indicating tissue-specific functional compartmentalization that cannot be modeled by direct ABA supplementation [2]. Furthermore, the stereochemical identity is critical: natural (S)-ABA-aldehyde shows stomatal closure activity comparable to (S)-ABA, whereas the unnatural (R)-enantiomer is biologically inactive [3]. Substituting with racemic (±)-abscisic aldehyde therefore dilutes observable activity and obscures stereospecificity in biosynthetic tracing experiments.

Quantitative Evidence Guide: (+)-Abscisic Aldehyde (CAS 41944-86-9) vs. Comparators in Enzyme Kinetics, Stability, and Biological Activity


Substrate Affinity: (+)-Abscisic Aldehyde Exhibits 10-Fold Higher Affinity for Arabidopsis AOδ Compared to Other Tested Substrates

Recombinant Arabidopsis AOδ (AAO3 gene product) expressed in Pichia pastoris exhibits a Km of 0.51 μM for (+)-abscisic aldehyde, which is approximately 10-fold lower (higher affinity) than its Km for the next best substrate naphthaldehyde [1]. This contrasts with pea PsAO3, which shows comparable Km values for naphthaldehyde and abscisic aldehyde (4.6 μM and 5.1 μM, respectively) [2]. The exceptionally low Km of AOδ for abscisic aldehyde indicates that Arabidopsis leaves possess a specialized aldehyde oxidase isoform with optimized catalytic efficiency for this specific substrate, whereas other plant species or isoforms may exhibit different substrate preference profiles.

Aldehyde oxidase kinetics ABA biosynthesis Enzyme substrate specificity Arabidopsis thaliana

Atmospheric Stability: (+)-Abscisic Aldehyde Half-Life Quantified for Environmental Fate and Experimental Storage Considerations

Predicted atmospheric half-life data for abscisic aldehyde indicate a half-life of 0.066 days (approximately 1.58 hours) under a 12-hour daylight scenario with hydroxyl radical concentration of 1.5×10⁶ OH/cm³, and an ozone reaction half-life of 0.796 hours with an overall ozone rate constant of 1.98×10⁻¹⁷ cm³/molecule-sec [1]. These predicted values provide quantitative guidance for experimental handling and storage conditions: the compound is light-sensitive and requires storage in amber vials at -20°C under inert atmosphere [2]. In contrast, the terminal product ABA is a carboxylic acid with different stability characteristics and does not undergo the same atmospheric oxidative degradation pathways that target the aldehyde functional group.

Atmospheric chemistry Compound stability Environmental fate Storage optimization

Stereospecific Biological Activity: Natural (S)-Abscisic Aldehyde Comparable to ABA; (R)-Enantiomer Inactive

In epidermal strip assays using Commelina communis L., natural (S)-ABA-aldehyde exhibited stomatal closure activity comparable to that of (S)-abscisic acid (ABA) [1]. In stark contrast, the unnatural (R)-enantiomer of ABA-aldehyde was ineffective at inducing stomatal closure [1]. Deuterium-labeled feeding experiments in Lycopersicon esculentum demonstrated that both (S) and (R)-ABA-aldehyde are incorporated into ABA, but abscisic aldehyde oxidase converts (S)-ABA-aldehyde to biologically active (S)-ABA and (R)-ABA-aldehyde to inactive (R)-ABA, respectively [1]. This stereospecific biological profile contrasts with the terminal product ABA, where only the natural (S)-enantiomer is recognized by PYR/PYL/RCAR receptors and induces signaling.

Stereoselectivity Stomatal closure Biosynthetic conversion Structure-activity relationship

Genetic Dependency: AAO3 Knockout Mutants Exhibit Leaf-Specific ABA Deficiency and Wilty Phenotype

Arabidopsis AAO3 knockout mutants (KO61 and KO9) exhibit significantly reduced ABA levels in leaves, measured at 1.7 pmol and 2.3 pmol, respectively [1]. This ABA deficiency manifests as a wilty phenotype specifically in rosette leaves, while seed dormancy remains unaffected, indicating tissue-specific functional compartmentalization of the abscisic aldehyde oxidation step [2]. The mutant phenotype demonstrates that the conversion of abscisic aldehyde to ABA by AAO3 is non-redundant and cannot be compensated by other aldehyde oxidase isoforms (AOα, AOβ, AOγ) in leaf tissue [1]. In contrast, direct ABA application bypasses this genetic block and rescues the phenotype, but does not replicate the native biosynthetic regulation or tissue-specificity inherent to endogenous ABA production.

AAO3 gene ABA-deficient mutant Tissue-specific biosynthesis Functional genomics

Recommended Research and Industrial Applications for (+)-Abscisic Aldehyde (CAS 41944-86-9)


ABA Biosynthetic Pathway Tracing and Isotopic Labeling Studies

Use (+)-abscisic aldehyde as a defined, stereochemically pure substrate for deuterium-labeled metabolic tracing experiments to quantify the conversion efficiency of abscisic aldehyde oxidase in vivo under various stress conditions. The established Km values (0.51 μM for Arabidopsis AOδ, 5.1 μM for pea PsAO3) provide quantitative benchmarks for interpreting pathway flux [1]. The compound's distinct position as the immediate precursor to ABA—coupled with the documented tissue-specificity of AAO3-dependent conversion [2]—enables precise interrogation of the final, rate-limiting oxidation step without the confounding effects of upstream pathway intermediates.

Aldehyde Oxidase Inhibitor Screening and Enzyme Kinetics Assays

Employ (+)-abscisic aldehyde as the cognate substrate in aldehyde oxidase inhibitor screening assays, leveraging its well-characterized Km values (0.51-5.1 μM depending on species and isoform) and the documented inhibitor profile (potassium cyanide, diphenyleneiodonium, methanol) for PsAO3 [1]. The compound's validated conversion to ABA, confirmed by GC-MS product identification [3], provides a robust analytical endpoint for quantifying enzyme activity. Researchers should note that Arabidopsis AOδ exhibits a 10-fold higher affinity for abscisic aldehyde compared to other aldehyde substrates, making this compound the preferred substrate for Arabidopsis-specific AAO3 studies.

Stereochemistry-Dependent Structure-Activity Relationship Studies

Utilize stereochemically pure (+)-(S)-abscisic aldehyde (CAS 41944-86-9) as the biologically active reference standard for investigating stereospecificity in ABA signaling and biosynthesis. The direct comparative data showing that natural (S)-ABA-aldehyde exhibits stomatal closure activity comparable to (S)-ABA while (R)-ABA-aldehyde is inactive [4] establishes this compound as essential for dissecting the stereochemical determinants of biological activity at the aldehyde oxidation step. This application is particularly relevant for studies examining the substrate stereoselectivity of abscisic aldehyde oxidase, which non-stereoselectively converts both enantiomers to their respective ABA forms [4].

Plant Stress Physiology and Drought Response Research

Apply (+)-abscisic aldehyde in controlled drought stress experiments to investigate the differential regulation of ABA biosynthesis under rapid vs. progressive water deficit. The documented induction pattern of PsAO3 expression and PsAOγ activity specifically under progressive drought—but not rapid drought—establishes abscisic aldehyde oxidation as a key regulatory node in long-term ABA accumulation [1]. This contrasts with the rapid stress response which relies primarily on constitutive AO activity and NCED-mediated steps [1], making (+)-abscisic aldehyde particularly valuable for studies focused on chronic stress adaptation mechanisms rather than acute ABA responses.

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